Home > Products > Screening Compounds P113021 > N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide
N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide -

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Catalog Number: EVT-5728205
CAS Number:
Molecular Formula: C16H24N4O2
Molecular Weight: 304.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulphonate (Imatinib mesylate) []

  • Compound Description: Imatinib mesylate, also known as Gleevec, is an anti-cancer medication used to treat chronic myeloid leukemia (CML) and other cancers. It acts as a tyrosine kinase inhibitor, blocking the action of the abnormal protein that causes these cancers to grow. Imatinib mesylate exists in different crystalline modifications, including a new η-modification that exhibits antileukemic and cytostatic properties. []

2. 7‐(4‐Methyl‐1‐piperazinyl)‐6H‐[1]benzopyrano[3,4‐c]quinoline []

  • Compound Description: This compound represents a new class of potent and selective serotonin 5-HT3 receptor antagonists. Its structure features a bent, helicene-like topology with a half-boat conformation in the pyran ring. This specific conformation is crucial for its biological activity. []

3. 6-(4-methyl-1-piperazinyl)-7H-indeno[2,1-c]-quinoline derivatives []

  • Compound Description: This group of compounds has been explored as potential ligands for the 5-HT receptor, which plays a role in various physiological processes. []

4. 6,7-dihydro-8-(4-methyl-1-piperazinyl)-[1]benzoxepino[4,5-c]quinoline [, ]

  • Compound Description: This compound shows potential as a selective serotonin 5-HT3 receptor ligand. Its synthesis involves forming the []benzoxepino[4,5-c]quinoline nucleus, followed by the introduction of the N-methylpiperazine group. [] Interestingly, during the synthesis process, an oxepine ring cleavage was observed, raising considerations about the compound's stability. []

5. 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol []

  • Compound Description: This compound features two 4-methyl-1-piperazinyl groups attached to a nitrophenol core. The crystal structure reveals a "perfect chair" conformation for the piperazine rings and a dihedral angle between them. []

6. 3-[4-(2-Ethoxy-2-phenylethyl)-1-piperazinyl]-2-methyl-1-phenyl-1-propanone dihydrochloride (Eprazinone dihydrochloride) []

  • Compound Description: Eprazinone dihydrochloride, an antitussive drug, has been structurally characterized, revealing an extended conformation and the typical chair conformation for its piperazine ring. []

7. (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) []

  • Compound Description: BMS-279700 is a potent and orally active Src-family kinase p56Lck inhibitor. It displays promising in vivo anti-inflammatory activity by blocking the production of proinflammatory cytokines. []

8. 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride (Compound 34b) []

  • Compound Description: This compound, along with its mesylate salt (compound 34c), demonstrates sigma receptor agonist activity, leading to reduced sleeping time in halothane-anesthetized mice and faster recovery from cerebral concussion-induced coma. These compounds also exhibit antidepressant-like effects in the forced swimming test, suggesting potential therapeutic applications for depression. []

9. 3-[4-[4-(6-Fluorobenzo[b]thien-3-yl)-1-piperazinyl]butyl]-2,5,5-trimethyl-4-thiazolidinone (HP236) []

  • Compound Description: HP236, an atypical antipsychotic agent, undergoes extensive metabolism, including thiazolidinone ring cleavage, sulfide oxidation, and N-dealkylation. Its primary metabolite is N-acetyl-N-[4-[4-(6-fluorobenzo[b]thien-3-yl)-1-piperazinyl]-butyl]-2-methyl-propanamide, formed through complex metabolic pathways. []

10. N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) []

  • Compound Description: GSK962040 acts as a potent and selective small molecule motilin receptor agonist. It enhances neuronal-mediated contractions in isolated gastric antrum tissue and exhibits favorable pharmacokinetic profiles, making it a candidate for treating gastrointestinal disorders. []

11. (+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide (SNC 80) [, , , ]

  • Compound Description: SNC 80 exhibits high selectivity for δ-opioid receptors, demonstrating potent agonist activity. This compound is a valuable tool for studying the δ-opioid receptor and its role in analgesia and drug abuse. Research suggests that tolerance develops to its convulsive and locomotor-stimulating effects but not to its antidepressant-like effects. [, , , ]

12. 4- (4-methylpiperazin-1-ylmethyl)-n-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide [, ]

  • Compound Description: This compound, structurally similar to Imatinib, is an anti-cancer agent. Various salt forms, including tartrate, hydrochloride, citrate, and others, have been explored to optimize its pharmacological properties. [, ]

Properties

Product Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-methylpiperazin-1-yl)propanamide

Molecular Formula

C16H24N4O2

Molecular Weight

304.39 g/mol

InChI

InChI=1S/C16H24N4O2/c1-19-8-10-20(11-9-19)7-6-16(21)18-17-13-14-4-3-5-15(12-14)22-2/h3-5,12-13H,6-11H2,1-2H3,(H,18,21)/b17-13+

InChI Key

FPEPBOWWWQJDED-GHRIWEEISA-N

SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)OC

Canonical SMILES

CN1CCN(CC1)CCC(=O)NN=CC2=CC(=CC=C2)OC

Isomeric SMILES

CN1CCN(CC1)CCC(=O)N/N=C/C2=CC(=CC=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.